molecular formula C9H12ClF3O2S B2848527 [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride CAS No. 2172019-17-7

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride

Cat. No.: B2848527
CAS No.: 2172019-17-7
M. Wt: 276.7
InChI Key: RPNWRCDGRUWNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride: is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of a trifluoromethyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or an aldehyde, with a nucleophile under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.

    Sulfonylation: The final step involves the introduction of the methanesulfonyl chloride group. This can be achieved by reacting the spirocyclic intermediate with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: [2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by various nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the spirocyclic core or the trifluoromethyl group.

    Addition Reactions: The spirocyclic structure can undergo addition reactions with electrophiles or nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

Chemistry

In synthetic chemistry, [2-(Trifluoromethyl)spiro[33]heptan-2-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s reactivity and functional groups make it a candidate for drug development. It can be used to modify biologically active molecules, potentially enhancing their efficacy or altering their pharmacokinetic properties.

Properties

IUPAC Name

[2-(trifluoromethyl)spiro[3.3]heptan-2-yl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClF3O2S/c10-16(14,15)6-8(9(11,12)13)4-7(5-8)2-1-3-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNWRCDGRUWNGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C2)(CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.